molecular formula C19H26O3 B563510 4-Methoxy-d3 17beta-estradiol CAS No. 1334143-12-2

4-Methoxy-d3 17beta-estradiol

Cat. No. B563510
CAS RN: 1334143-12-2
M. Wt: 305.432
InChI Key: BCWZIZLVBYHFES-DXWICUSKSA-N
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Description

4-Methoxy-d3 17beta-estradiol, also known as Estra-1,3,5 (10)-triene-3,17-diol, is a 17β-hydroxy steroid . It is a metabolite of 17β-estradiol in which the hydrogen at position 4 has been replaced by a methoxy group . It is an endogenous, naturally occurring methoxylated catechol estrogen and metabolite of estradiol .


Molecular Structure Analysis

The molecular formula of this compound is C19H23D3O3 . It has a molecular weight of 305.43 . The structure is based on a 17β-hydroxy steroid that is 17β-estradiol, with a methoxy group replacing the hydrogen at position 4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C19H23D3O3 and a molecular weight of 305.43 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Mechanism of Action

While the specific mechanism of action for 4-Methoxy-d3 17beta-estradiol is not detailed in the search results, it can be inferred from its parent compound, 17β-estradiol. 17β-estradiol works by binding to subtypes of the estrogen receptor: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). It also exerts potent agonism of G Protein-coupled estrogen receptor (GPER), which is recognized as an important regulator of this drug’s rapid effects .

properties

IUPAC Name

(8R,9R,13S,14R,17S)-4-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12-,13+,15+,17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWZIZLVBYHFES-KUPRSHKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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